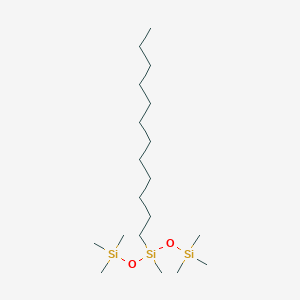

Lauryl trisiloxane

概要

説明

Lauryl trisiloxane is a type of organosilicon compound characterized by a backbone of alternating silicon and oxygen atoms, with a lauryl group attached to one end. This compound is part of the broader family of trisiloxanes, which are known for their surfactant properties. This compound is widely used in various industries due to its ability to reduce surface tension and enhance the spreading of liquids.

準備方法

Synthetic Routes and Reaction Conditions: Lauryl trisiloxane can be synthesized through the hydrosilylation reaction, where a lauryl alcohol reacts with trisiloxane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 80°C and atmospheric pressure. The process involves the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the lauryl alcohol, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production. The final product is typically purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

化学反応の分析

Types of Reactions: Lauryl trisiloxane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form silanols and siloxane oligomers.

Reduction: Reduction reactions can convert this compound to its corresponding silane derivatives.

Substitution: Substitution reactions involve the replacement of the lauryl group with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids, typically used under mild acidic or neutral conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts, with reaction temperatures ranging from 50°C to 100°C.

Major Products Formed:

Oxidation: Silanols and siloxane oligomers.

Reduction: Silane derivatives.

Substitution: Various alkyl or aryl-substituted siloxanes.

科学的研究の応用

Chemical Properties and Structure

Lauryl trisiloxane is characterized by a backbone of alternating silicon and oxygen atoms, with a lauryl group (C12H25) at one end. This structure imparts both hydrophobic and hydrophilic characteristics, making it effective in reducing surface tension and enhancing the spreading of liquids. Its chemical formula is typically represented as .

Key Properties:

- Hydrophobicity: Enhances compatibility with oils.

- Surface Activity: Functions as a surfactant, facilitating emulsification.

- Stability: Exhibits thermal and chemical stability.

Scientific Research Applications

This compound finds applications in various fields, including chemistry, biology, medicine, and agriculture.

Chemistry

- Nanoparticle Synthesis: Utilized as a surfactant in the synthesis of nanoparticles, improving dispersion and stability in solutions.

- Advanced Material Development: Acts as a stabilizing agent in the production of advanced materials such as coatings and composites.

Biology

- Cell Culture Enhancement: Employed to increase cell membrane permeability, facilitating the uptake of substances in molecular biology experiments.

- Biological Assays: Used in assays to study cellular interactions due to its surfactant properties.

Medicine

- Drug Delivery Systems: Improves the solubility and bioavailability of hydrophobic drugs, enhancing therapeutic efficacy.

- Topical Formulations: Incorporated into creams and ointments to enhance skin penetration of active ingredients.

Agriculture

- Pesticide Formulations: Enhances the spreading and adhesion of pesticides on plant surfaces, improving their efficacy. Research indicates that trisiloxanes can significantly reduce surface tension, leading to better coverage of plant surfaces.

Case Study 1: Agricultural Efficacy

A study evaluated the effectiveness of pesticide formulations enhanced with this compound. Results showed a significant increase in pesticide efficacy due to improved surface wetting and penetration into plant tissues. The reduction in surface tension facilitated better adherence to leaf surfaces, leading to enhanced absorption of active ingredients.

Case Study 2: Cosmetic Applications

In cosmetic formulations, this compound was tested for its conditioning effects on hair. Formulations containing this compound demonstrated improved manageability and shine compared to control formulations lacking this ingredient. The protective layer formed by this compound helped retain moisture, enhancing overall product performance.

作用機序

Lauryl trisiloxane can be compared with other similar compounds, such as:

Dimethicone copolyol: Unlike this compound, dimethicone copolyol contains “D” units in its structure, which can affect its hydrolytic stability and eye irritation potential.

Lauryl alcohol ethoxylate: This compound has a similar lauryl group but differs in its ethoxylate chain, which influences its solubility and surfactant properties.

Uniqueness: this compound is unique due to its specific combination of a lauryl group and a trisiloxane backbone, which provides a balance of hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications.

類似化合物との比較

- Dimethicone copolyol

- Lauryl alcohol ethoxylate

- Stearyl alcohol ethoxylate

- Behenyl alcohol ethoxylate

生物活性

Lauryl trisiloxane is a siloxane compound widely used in various applications, particularly in the cosmetic and agricultural industries. Its unique molecular structure imparts specific biological activities that are crucial for its effectiveness as a surfactant and conditioning agent. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a backbone of siloxane (Si-O) units with hydrophobic alkyl chains. This structure contributes to its surfactant properties, allowing it to reduce surface tension and enhance wetting properties in formulations.

Key Properties:

- Hydrophobicity: The long alkyl chain improves compatibility with oils and enhances spreadability.

- Surface Activity: Functions as a surfactant, facilitating the emulsification of oils in water-based products.

- Stability: Exhibits thermal and chemical stability, making it suitable for various formulations.

1. Surfactant Properties

This compound acts as a surfactant that enhances the biological activity of pesticides. It has been shown to significantly improve the efficacy of active ingredients by reducing surface tension, which aids in better coverage and penetration of plant surfaces.

| Property | Effect |

|---|---|

| Surface Tension | Reduces surface tension, enhancing wetting |

| Efficacy Enhancement | Increases effectiveness of pesticide formulations |

Research indicates that trisiloxanes can increase the ductility of certain materials, thus improving their performance in agricultural applications .

2. Cosmetic Applications

In cosmetics, this compound is used for its conditioning properties. It provides a smooth feel and enhances the overall texture of skin and hair products. The compound forms a protective layer that helps retain moisture and improve the appearance of hair and skin.

Case Study:

A study on hair conditioning agents revealed that formulations containing this compound showed significant improvements in hair manageability and shine compared to control formulations without this ingredient .

3. Environmental Impact

Despite its beneficial uses, concerns regarding the environmental impact of siloxanes, including this compound, have been raised. Studies indicate that these compounds can be persistent in the environment and may pose risks to aquatic life due to their slow degradation rates .

| Environmental Concern | Impact |

|---|---|

| Persistence | Slow degradation in aquatic systems |

| Toxicity | Potential risks to aquatic organisms |

Risk Assessment

A comprehensive risk assessment of this compound involves evaluating its concentration in products against established safety thresholds. The Risk Characterization Ratio (RCR) is calculated as follows:

An RCR greater than 1 indicates potential risks associated with exposure to the compound .

特性

CAS番号 |

139614-44-1 |

|---|---|

分子式 |

C19H46O2Si3 |

分子量 |

390.8 g/mol |

IUPAC名 |

[dimethyl(trimethylsilyloxy)silyl]oxy-dodecyl-dimethylsilane |

InChI |

InChI=1S/C19H46O2Si3/c1-9-10-11-12-13-14-15-16-17-18-19-23(5,6)21-24(7,8)20-22(2,3)4/h9-19H2,1-8H3 |

InChIキー |

KVERUWYTWALZLU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |

正規SMILES |

CCCCCCCCCCCC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Lauryl trisiloxane; Dodecylheptamethyltrisiloxide; Tm 121; Tm-121; Tm121; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。